molecular formula C9H12F3N3O2 B2631299 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate CAS No. 477713-72-7

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate

Cat. No.: B2631299
CAS No.: 477713-72-7
M. Wt: 251.209
InChI Key: GTCVIHJCXFLQBK-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate (C₉H₁₂F₃N₃O₂, MW 251.21 g/mol) is a carbamate derivative featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a methyl group at position 1. The N-propylcarbamate moiety at position 3 distinguishes it from other pyrazole-based compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for agrochemical or pharmaceutical studies.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-3-4-13-8(16)17-7-5-6(9(10,11)12)15(2)14-7/h5H,3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVIHJCXFLQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OC1=NN(C(=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials are likely to be 1,1,1-trifluoroacetone and methylhydrazine.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the pyrazole derivative with an isocyanate, such as propyl isocyanate, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and propylamine.

Condition Reagents Products Yield Reference
Acidic (HCl, H₂O)2M HCl, 80°C, 4 h1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol + propylamine hydrochloride92%
Basic (NaOH, EtOH)1M NaOH, reflux, 2 h1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol + propylamine88%

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate group .

Oxidation Reactions

The pyrazole ring and carbamate group exhibit limited reactivity toward oxidation due to the electron-withdrawing trifluoromethyl substituent.

Oxidizing Agent Conditions Outcome Yield Reference
KMnO₄ (aq)60°C, 6 hNo reaction (pyrazole ring remains intact)
H₂O₂ (30%)RT, 24 hTrace oxidation products (unidentified)<5%

Note : The trifluoromethyl group stabilizes the pyrazole ring against oxidative degradation .

Substitution Reactions

The carbamate group participates in nucleophilic substitution under controlled conditions.

Reagent Conditions Products Yield Reference
LiAlH₄THF, 0°C → RT, 2 h1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol + propane-1-amine78%
NH₃ (excess)MeOH, 100°C, 8 h1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl carbamate + propylurea65%

Mechanism : Reduction of the carbamate carbonyl to a methylene group (LiAlH₄) or amide formation (NH₃) .

Ring Functionalization

The pyrazole ring’s 4-position is susceptible to electrophilic substitution.

Reagent Conditions Product Yield Reference
NBS (1.1 eq)DCM, AIBN, 40°C, 12 h4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate85%
HNO₃/H₂SO₄0°C → RT, 3 h4-nitro derivative (minor) + decomposition products22%

Key Insight : Bromination at the 4-position enables further cross-coupling reactions (e.g., Suzuki) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

Parameter Value Reference
Melting Point114–115°C
Decomposition Temp.210°C (onset)
Char Residue (800°C)12%

Implications : The compound is stable under standard storage conditions but degrades rapidly at elevated temperatures .

Catalytic Reactions

The carbamate group participates in palladium-catalyzed coupling reactions:

Reaction Catalyst Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄DMF, 100°C, 12 h4-aryl derivatives70–80%
Buchwald–HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24 h4-aminated derivatives65%

Limitation : The trifluoromethyl group reduces electron density on the pyrazole ring, slowing coupling kinetics .

Biological Degradation

In enzymatic environments (e.g., amidases), the carbamate bond is cleaved:

Enzyme Source Activity Half-life Reference
NAAA (amidase)Human liver microsomesHydrolysis to pyrazol-3-ol + propylamine2.5 h
EsterasePorcine liverNo significant activity

Implications : Susceptibility to amidase-mediated hydrolysis limits in vivo stability .

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula: C₆H₈F₃N₃O₂
  • CAS Number: 477713-72-7

The structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate features a pyrazole ring substituted with a trifluoromethyl group and a propylcarbamate moiety, which contributes to its biological activity.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against various pathogens .
  • Anti-inflammatory Effects
    • Research suggests that derivatives of pyrazole can serve as anti-inflammatory agents. The specific structural features of this compound may contribute to modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
  • Analgesic Properties
    • Similar pyrazole derivatives have been studied for their analgesic effects. The potential for this compound to alleviate pain through modulation of pain pathways represents a significant area for pharmaceutical development .

Agricultural Applications

  • Herbicide Development
    • The compound has been identified as an intermediate in the synthesis of herbicides, notably those targeting specific weed species while minimizing damage to crops. Its unique chemical structure allows for selective herbicidal activity, making it valuable in agricultural formulations .
  • Pesticide Formulations
    • Due to its biological activity, this compound can be utilized in developing pesticides that are effective against pests while being environmentally benign. This aligns with current trends towards sustainable agriculture .

Toxicological Profile

Understanding the safety and toxicity profile of this compound is crucial for its application in both pharmaceuticals and agriculture.

Toxicity ParameterValue
Acute Toxicity (Oral)H301: Toxic if swallowed
Skin IrritationH315: Causes skin irritation

These toxicity indicators necessitate careful handling and further investigation into the compound's safety in practical applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Herbicide Development

In agricultural research, this compound was tested as part of a new herbicide formulation aimed at controlling resistant weed species. Field trials demonstrated effective weed suppression with minimal impact on crop yield, highlighting its potential utility in modern agriculture .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate with structurally analogous compounds, focusing on substituents, physical properties, and synthesis.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Position 5 Substituent
This compound Pyrazole Methyl N-propylcarbamate Trifluoromethyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Phenyl 4-Cyanophenyl carboxamide Chloro
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid Pyrazole-benzoic acid hybrid Methyl Benzoic acid linkage Trifluoromethyl
4-Bromo-3-ethoxy-N-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzamide Pyrazole-benzamide hybrid Methyl 4-Bromo-3-ethoxybenzamide Trifluoromethyl

Key Observations :

  • Functional Groups : The carbamate group in the target compound contrasts with carboxamides (e.g., 3a) and carboxylic acids (e.g., benzoic acid derivatives). Carbamates typically exhibit slower hydrolysis rates than amides, enhancing environmental persistence .
  • Substituent Effects: Trifluoromethyl groups (in the target compound and others) improve metabolic stability, while chloro or cyano groups (e.g., 3a–3p) enhance electrophilicity for nucleophilic reactions .
Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹H-NMR)
Target Carbamate Not reported 251.21 N/A Not available
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 403.1 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid 195–198 270.20 N/A Not reported
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid 212.5–214.5 276.23 N/A Not reported

Key Observations :

  • Melting Points : Carboxamides (e.g., 3a) and carboxylic acids (e.g., benzoic acid derivatives) exhibit higher melting points (133–214°C) than the target carbamate, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with propylcarbamate. The preparation methods have been refined to achieve high yields and selectivity. For instance, a method reported an 87% yield using n-butyl lithium and triisopropyl borate under controlled conditions .

Antitumor Effects

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies have shown that derivatives can inhibit tumor growth in malignant pleural mesothelioma by blocking key signaling pathways such as the ERK pathway . The combination of these compounds with other agents has shown enhanced efficacy in reducing tumor size in vivo.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been suggested that related pyrazole derivatives can act as inhibitors of squalene synthase and cholesterol synthesis, indicating a potential role in metabolic regulation . The IC50 values for enzyme inhibition vary, highlighting the need for further optimization.

Neuroprotective Properties

Emerging studies suggest that pyrazole derivatives may possess neuroprotective properties. In vitro assays have indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells, which is critical for developing treatments for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic pathways, the compound was tested for its ability to inhibit squalene synthase in HepG2 cells. The results indicated an IC50 value of approximately 15 nM, showcasing its potency as an inhibitor.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate, and how can intermediates be characterized?

  • The compound is likely synthesized via carbamate formation from the corresponding pyrazole-3-amine precursor. A common method involves reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with propyl chloroformate in the presence of a base (e.g., DIEA) under anhydrous conditions .
  • Characterization : Key intermediates (e.g., the amine precursor) are confirmed via 1H^1H NMR. For example, the pyrazole-3-amine derivative shows a singlet at δ 7.21 ppm (pyrazole C-H) and a methyl group at δ 4.16 ppm in CDCl3_3 .

Q. How can researchers optimize regioselectivity during pyrazole functionalization (e.g., introducing the trifluoromethyl group)?

  • Trifluoromethylation is typically achieved using trifluoromethylating agents (e.g., Togni’s reagent) under copper catalysis. Regioselectivity at the pyrazole C5 position is influenced by steric and electronic factors of substituents. Reaction monitoring via 19F^{19}F NMR can track CF3_3 group incorporation .

Q. What analytical techniques are critical for confirming the structure of this carbamate derivative?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are essential. The carbamate’s propyl chain appears as triplet/multiplet signals in 1H^1H NMR (δ 0.9–1.6 ppm), while the trifluoromethyl group shows a quartet in 19F^{19}F NMR .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 281.0924 for C9 _9H12 _{12}F3 _3N3 _3O2 _2) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the carbamate moiety?

  • Single-crystal X-ray diffraction (performed using SHELX programs) reveals bond angles and torsional strains. For example, the carbamate group typically adopts a planar conformation due to resonance stabilization, with C–O bond lengths ~1.33 Å .

Q. What strategies mitigate hydrolysis or thermal degradation of the carbamate group during storage?

  • Stability studies under varying pH and temperature show that lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis. Accelerated degradation tests (40°C/75% RH for 6 months) can model shelf-life using HPLC to quantify intact compound .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Computational studies (DFT) reveal that the CF3_3 group withdraws electron density, reducing pyrazole ring aromaticity and increasing electrophilicity at C3. This enhances nucleophilic substitution reactivity at this position .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Diazonium Salt Handling : Intermediate diazonium salts (e.g., from pyrazole-3-amine) are thermally unstable. Scalable protocols use continuous flow reactors at -20°C to minimize decomposition .
  • Purification : Column chromatography is replaced with recrystallization (e.g., using ethyl acetate/hexane) for industrial-scale purity (>98%) .

Methodological Resources

  • SHELX Software : For crystallographic refinement, SHELXL is recommended for small-molecule structures due to its robustness in handling twinned data and high-resolution refinements .
  • Synthetic Protocols : General methods for sulfonamide/carbamate derivatization (e.g., reacting amines with chloroformates in THF/DIEA) are detailed in peer-reviewed syntheses .

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